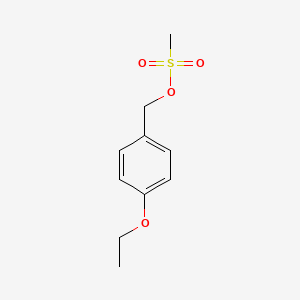
(4-Ethoxyphenyl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxyphenyl)methyl methanesulfonate is a chemical compound that is commonly used in scientific research. It is a sulfonate ester that is synthesized through a specific method, which will be discussed in This compound has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments. In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, advantages, and limitations for lab experiments, and future directions of this compound.
Applications De Recherche Scientifique
(4-Ethoxyphenyl)methyl methanesulfonate has been widely used in scientific research as a reagent for the protection of alcohols. It is commonly used in the synthesis of various organic compounds, such as peptides and nucleotides. It has also been used as a protecting group for the synthesis of glycosides and glycopeptides.
Mécanisme D'action
The mechanism of action of (4-Ethoxyphenyl)methyl methanesulfonate involves the formation of a sulfonate ester with the hydroxyl group of an alcohol. This reaction occurs through the displacement of the hydroxyl group by the methanesulfonyl group. The resulting sulfonate ester is stable under acidic conditions, making it an ideal protecting group in organic synthesis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-Ethoxyphenyl)methyl methanesulfonate in laboratory experiments has several advantages. It is a stable and easy-to-handle compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of organic synthesis reactions.
However, there are also limitations to the use of this compound in laboratory experiments. It is a toxic and irritant compound that requires careful handling and disposal. It is also a relatively expensive reagent, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (4-Ethoxyphenyl)methyl methanesulfonate in scientific research. One area of interest is the development of new protecting groups for the synthesis of complex organic compounds. Another area of interest is the investigation of the compound's antifungal and antibacterial properties, which may lead to the development of new antimicrobial agents.
Conclusion
In conclusion, this compound is a valuable compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The compound has several future directions for research, making it an important tool in the field of organic chemistry.
Méthodes De Synthèse
(4-Ethoxyphenyl)methyl methanesulfonate is synthesized through a reaction between 4-ethoxybenzyl alcohol and methanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The product is purified through column chromatography, yielding a white crystalline solid.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-3-13-10-6-4-9(5-7-10)8-14-15(2,11)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXICRSQLRVUPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2537408.png)
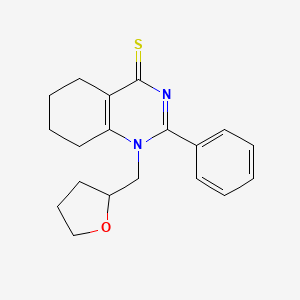
![Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2537411.png)
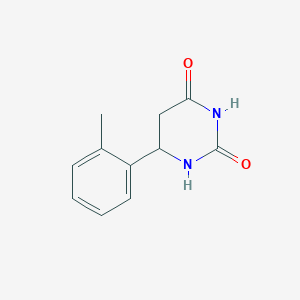

![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine](/img/structure/B2537416.png)
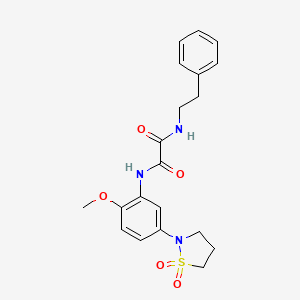
![N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2537419.png)
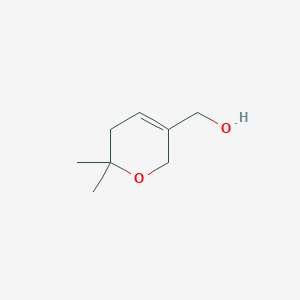
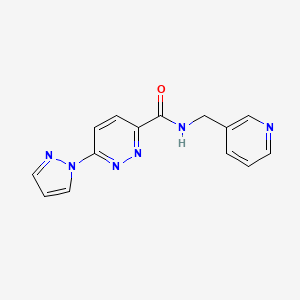


![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)